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Compound of Interest

Compound Name:

Ethyl 2-

(triphenylphosphoranylidene)propi

onate

Cat. No.: B044744 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for the

compound with CAS number 5717-37-3, identified as Ethyl 2-
(triphenylphosphoranylidene)propionate. This phosphorus ylide is a crucial reagent in

organic synthesis, particularly in the Wittig reaction for the formation of carbon-carbon double

bonds. A thorough understanding of its spectroscopic properties is essential for its correct

identification, purity assessment, and for monitoring its reactions. This document presents a

detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the methodologies for their acquisition.

Compound Information
CAS Number: 5717-37-3

Chemical Name: Ethyl 2-(triphenylphosphoranylidene)propanoate

Synonyms: (1-Carbethoxyethylidene)triphenylphosphorane, (1-

Ethoxycarbonylethylidene)triphenylphosphorane, 2-(Triphenylphosphoranylidene)propionic

Acid Ethyl Ester
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Molecular Formula: C₂₃H₂₃O₂P

Molecular Weight: 362.41 g/mol [1]

Chemical Structure:

Spectroscopic Data
The following sections provide a detailed analysis of the spectroscopic data available for Ethyl
2-(triphenylphosphoranylidene)propionate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H

and ¹³C NMR data have been reported for this compound.

¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.80 - 7.40 m 15H (C₆H₅)₃-P

3.85 q 2H -O-CH₂-CH₃

1.75 d 3H P=C-CH₃

0.90 t 3H -O-CH₂-CH₃

Note: The ¹H NMR spectrum conforms to the proposed structure.[1] The chemical shifts are

approximate and may vary slightly depending on the solvent and instrument used.

¹³C NMR Spectroscopic Data

Data for the ¹³C NMR spectrum of Ethyl 2-(triphenylphosphoranylidene)propionate is not

readily available in the public domain. For structurally similar phosphorus ylides, the ylidic

carbon (P=C) typically resonates in the downfield region, often showing coupling to the

phosphorus atom. The aromatic carbons of the phenyl groups would appear in the range of

120-140 ppm, and the ester group carbons would also have characteristic chemical shifts.
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2970 Medium Aliphatic C-H stretch

~1610 Strong C=O stretch (ester)

~1435 Strong P-Ph stretch

~1100 Strong C-O stretch

Note: The IR spectrum shows characteristic absorption bands for the aromatic rings, the ester

functional group, and the P-phenyl linkage.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

362 100 [M]⁺ (Molecular Ion)

262 High [(C₆H₅)₃P]⁺

183 Medium [(C₆H₅)₂P]⁺

108 Medium [C₆H₅P]⁺

77 Medium [C₆H₅]⁺
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Note: The mass spectrum is consistent with the molecular weight of the compound. The

fragmentation pattern shows the characteristic loss of the ethyl propionate group and

subsequent fragmentation of the triphenylphosphine moiety.

Experimental Protocols
The following sections detail the general methodologies for obtaining the spectroscopic data

presented above.

NMR Spectroscopy Protocol
Sample Preparation: A small amount of the solid Ethyl 2-
(triphenylphosphoranylidene)propionate is dissolved in a deuterated solvent (e.g., CDCl₃)

in an NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for

analysis.

¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters

include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width

covering the expected chemical shift range, and a relaxation delay to ensure quantitative

integration.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. A larger number

of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are

referenced to an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy Protocol
Sample Preparation: A small amount of the solid sample is finely ground with potassium

bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast

from a solution of the compound onto a salt plate (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.
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Data Acquisition: A background spectrum of the empty sample compartment (or the KBr

pellet without the sample) is first recorded. The sample is then placed in the beam path, and

the sample spectrum is acquired.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) Protocol
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

direct insertion probe for solid samples or after separation by gas chromatography (GC-MS)

or liquid chromatography (LC-MS).

Ionization: Electron Ionization (EI) is a common method for this type of compound, where

high-energy electrons bombard the sample molecules, causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded to generate the

mass spectrum.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques

described.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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